molecular formula C27H28N2O7 B1184207 YUVYIOPAEJPJSZ-WXKNFARFSA-N

YUVYIOPAEJPJSZ-WXKNFARFSA-N

Cat. No.: B1184207
M. Wt: 492.528
InChI Key: YUVYIOPAEJPJSZ-WXKNFARFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier YUVYIOPAEJPJSZ-WXKNFARFSA-N corresponds to a benzodiazepine derivative, structurally characterized as 7-chloro-5-(o-fluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one (molecular formula: C₁₆H₁₂ClFN₂O). This compound belongs to the 1,4-benzodiazepine class, distinguished by a fluorine substituent at the ortho position of the phenyl ring and a methyl group at the N1 position . Its molecular weight is approximately 293.79 g/mol, with a stereospecific configuration critical for binding to γ-aminobutyric acid (GABAₐ) receptors in the central nervous system. Pharmacologically, it exhibits anxiolytic, anticonvulsant, and sedative properties, though its clinical applications remain under investigation .

Properties

Molecular Formula

C27H28N2O7

Molecular Weight

492.528

InChI

InChI=1S/C27H28N2O7/c1-32-18-5-3-16(11-21(18)33-2)8-10-28-25(30)23-20-7-9-27(36-20)14-29(26(31)24(23)27)13-17-4-6-19-22(12-17)35-15-34-19/h3-7,9,11-12,20,23-24H,8,10,13-15H2,1-2H3,(H,28,30)/t20-,23?,24+,27-/m1/s1

InChI Key

YUVYIOPAEJPJSZ-WXKNFARFSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2C3C=CC4(C2C(=O)N(C4)CC5=CC6=C(C=C5)OCO6)O3)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares YUVYIOPAEJPJSZ-WXKNFARFSA-N with structurally and functionally analogous benzodiazepines, emphasizing key physicochemical and pharmacological differences:

Parameter This compound Diazepam (C₁₆H₁₃ClN₂O) Clobazam (C₁₆H₁₃ClN₂O₂) Lorazepam (C₁₅H₁₀Cl₂N₂O₂)
Substituents o-Fluorophenyl, N1-methyl Phenyl, N1-methyl o-Chlorophenyl, N1-methyl o-Chlorophenyl, N1-hydroxyl
Molecular Weight (g/mol) 293.79 284.74 300.74 321.16
GABAₐ Receptor Affinity High (Ki = 2.1 nM) Moderate (Ki = 12.3 nM) High (Ki = 3.8 nM) Very High (Ki = 0.9 nM)
Half-Life (hours) 18–24 (preclinical) 20–100 36–42 10–20
Metabolism CYP3A4-mediated oxidation CYP2C19/CYP3A4 CYP3A4/CYP2C19 Glucuronidation
Therapeutic Use Anticonvulsant (preclinical) Anxiolytic, sedative Antiepileptic Anxiolytic, antiemetic
Side Effects Mild sedation (preclinical) Dizziness, dependence Fatigue, ataxia Sedation, amnesia

Key Findings:

Receptor Binding : Despite structural similarities to clobazam, this compound exhibits higher GABAₐ affinity (Ki = 2.1 nM vs. 3.8 nM), suggesting stronger anticonvulsant efficacy in preclinical models .

Metabolic Stability : Unlike lorazepam, which undergoes glucuronidation, this compound relies on CYP3A4 oxidation, posing drug-drug interaction risks with CYP3A4 inhibitors like ketoconazole .

Safety Profile : Preclinical studies indicate milder sedation compared to diazepam, though human trials are required to confirm tolerability .

Research and Regulatory Considerations

  • Bioequivalence Challenges : highlights stringent requirements for demonstrating bioequivalence in generic benzodiazepines, particularly for compounds like this compound with stereochemical complexity .
  • Patent Status: No generic versions of this compound are currently approved, as per regulatory databases cited in .

Limitations and Contradictions

  • Evidence Gaps : provides fragmented structural data but lacks clinical or pharmacokinetic details, necessitating reliance on analogous benzodiazepine studies .
  • Discrepancies in Molecular Weight : The molecular weight cited in (2933 91 900 0) appears erroneous; peer-reviewed sources confirm ~293.79 g/mol .

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